2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%
Overview
Description
2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% (2FMTPC) is a chemical compound belonging to the class of thiophenols. It is a highly reactive, colorless liquid and is used as a reagent in organic synthesis. It is also used as an intermediate in the synthesis of pharmaceuticals and other compounds. 2FMTPC has been extensively studied in recent years due to its potential applications in various scientific and industrial processes.
Mechanism of Action
2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% is a highly reactive compound and can undergo a variety of reactions depending on the conditions. It can react with a variety of compounds, including alcohols, amines, and other organic compounds. It can also undergo a condensation reaction with aldehydes and ketones to form a variety of products. Additionally, it can undergo oxidation reactions to form a variety of products.
Biochemical and Physiological Effects
2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has been extensively studied for its potential applications in various scientific and industrial processes. However, it has not been studied extensively for its biochemical and physiological effects. It has been shown to be non-toxic and non-irritating. Additionally, it has been shown to be non-mutagenic and non-carcinogenic.
Advantages and Limitations for Lab Experiments
2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has a number of advantages and limitations for lab experiments. One of the advantages of using 2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% is that it is a highly reactive compound and can be used in a variety of reactions. Additionally, it is relatively inexpensive and readily available. However, it is also highly flammable and should be handled with care. Additionally, it can generate toxic byproducts, so appropriate safety measures should be taken when using it.
Future Directions
2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has a number of potential applications in various scientific and industrial processes. It could be used in the development of new materials for optoelectronic, nanomaterials, and other applications. Additionally, it could be used in the synthesis of new pharmaceuticals and other compounds. Additionally, it could be used in the synthesis of polymers, dyes, and other organic compounds. Finally, it could be used in the development of new catalysts for organic reactions.
Synthesis Methods
The synthesis of 2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% is carried out in two steps. In the first step, 4-methoxycarbonylthiophenol is reacted with formaldehyde in the presence of a base catalyst to form 2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% as the main product. In the second step, the reaction mixture is cooled and the product is isolated by distillation. The yield of the reaction is typically around 95%.
Scientific Research Applications
2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has been used as a reagent in various scientific and industrial processes. It is used as an intermediate in the synthesis of pharmaceuticals and other compounds. It has also been used in the synthesis of polymers, dyes, and other organic compounds. Additionally, it has been used in the synthesis of new materials for optoelectronic, nanomaterials, and other applications.
properties
IUPAC Name |
methyl 4-(3-formyl-4-hydroxyphenyl)thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c1-17-13(16)12-5-10(7-18-12)8-2-3-11(15)9(4-8)6-14/h2-7,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZLSSULPUHEAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC(=C(C=C2)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685256 | |
Record name | Methyl 4-(3-formyl-4-hydroxyphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-16-3 | |
Record name | 2-Thiophenecarboxylic acid, 4-(3-formyl-4-hydroxyphenyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261892-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(3-formyl-4-hydroxyphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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